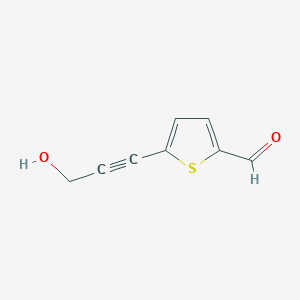

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C8H6O2S and a molecular weight of 166.2 . It appears as a brown solid .

Synthesis Analysis

Thiophene derivatives, including 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, are synthesized through various methods. One common method is the condensation reaction, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is based on a thiophene ring, a five-membered ring made up of one sulfur and four carbon atoms . The compound also contains a hydroxyprop-1-yn-1-yl group and a carbaldehyde group attached to the thiophene ring .Chemical Reactions Analysis

Thiophene derivatives, including 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde, are involved in various chemical reactions. They play a vital role in the synthesis of advanced compounds with a variety of biological effects . They are also used in the synthesis of Schiff base complexes .Physical And Chemical Properties Analysis

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde is a brown solid with a molecular weight of 166.2 .Scientific Research Applications

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its aldehyde group can undergo various reactions, such as condensation to form Schiff bases, which are useful in synthesizing dyes and pigments . Additionally, the hydroxyprop-1-yn-1-yl group can participate in click chemistry reactions, contributing to the creation of complex molecular architectures for pharmaceuticals .

Material Science

In material science, thiophene derivatives are known for their conductive properties5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde can be used to develop organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . These materials are pivotal in advancing flexible electronics and improving display technologies.

Medicinal Chemistry

Thiophene derivatives exhibit a range of pharmacological activities. This particular compound could be explored for its potential anticancer, anti-inflammatory, and antimicrobial properties . Its structure allows for further modification, which can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Corrosion Inhibition

The thiophene moiety is known to act as a corrosion inhibitor, especially in industrial applications . 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde could be incorporated into coatings or additives to protect metals from corrosion, thereby extending the lifespan of machinery and infrastructure.

Analytical Chemistry

In analytical chemistry, thiophene derivatives can be used as chromophores or fluorophores in the development of new sensors . This compound’s ability to react with various analytes makes it a candidate for creating sensitive and selective detection systems for environmental monitoring and diagnostics.

Agrochemistry

Thiophene derivatives have been used as precursors for agrochemicals . The structural flexibility of 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde allows for the synthesis of compounds with potential insecticidal, nematicidal, or herbicidal activities, contributing to the development of new crop protection agents.

Photovoltaic Applications

The conjugated system of thiophene is beneficial in photovoltaic cells. This compound could be utilized in the design of novel organic photovoltaic materials to improve the efficiency of solar cells . Its incorporation into the active layer of solar cells can enhance light absorption and charge transport.

Chemical Defense Research

Naturally occurring thiophenes are part of plants’ chemical defense mechanisms . Studying 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde can provide insights into the synthesis of bioactive compounds that mimic these natural defenses, offering potential applications in pest control and environmental protection.

properties

IUPAC Name |

5-(3-hydroxyprop-1-ynyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S/c9-5-1-2-7-3-4-8(6-10)11-7/h3-4,6,9H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPCDKMFYZIYDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#CCO)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563194 |

Source

|

| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

CAS RN |

133665-84-6 |

Source

|

| Record name | 5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B111663.png)